Fluroxypyr-butometyl

Übersicht

Beschreibung

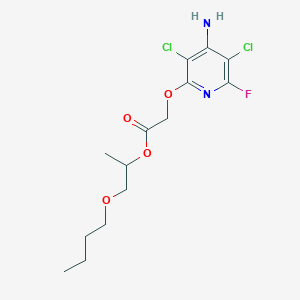

Fluroxypyr-butometyl is a derivative of fluroxypyr . It is a herbicide with the IUPAC name rac-(2R)-1-butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate . It is used in agricultural settings for the control of broad-leaved weeds .

Synthesis Analysis

The synthesis of Fluroxypyr-butometyl involves complex chemical reactions. A study developed a novel purification procedure with ion column-solid-phase extraction (IC-SPE) for analysis of fluroxypyr-meptyl and fluroxypyr in wheat samples . The IC-SPE method was carried out with the column containing the selection of adsorbent materials .Molecular Structure Analysis

The molecular formula of Fluroxypyr-butometyl is C14H19Cl2FN2O4 . The InChIKey is ZKFARSBUEBZZJT-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluroxypyr-butometyl undergoes various chemical reactions in the environment. A study developed a method for analyzing the residues in wheat grain, seedling, straw, and soil . The mean recoveries ranged from 82 to 107% with relative standard deviations below 10% for all matrices .Wissenschaftliche Forschungsanwendungen

Agricultural Weed Control

Fluroxypyr-butometyl is widely used as a heterocyclic herbicide to control broad-leaved weeds in various crops such as wheat, corn, and rice fields. Its internal absorption and transmission characteristics make it effective for this purpose .

Turf Management

This compound is also employed in turf areas like golf courses and lawns as a selective herbicide . It targets broad-leaved weeds without damaging the grass, offering broad-spectrum control and application flexibility .

Environmental Science

Studies have investigated the uptake, translocation, accumulation, and metabolism of Fluroxypyr-butometyl in environmental contexts, assessing its impact on ecosystems and its interaction with soil microbes .

Eco-toxicity Studies

Research has been conducted to evaluate the eco-toxicity of Fluroxypyr-butometyl to green algae, including bioaccumulation, degradation, and biological adaptation to its toxicity .

Enhancing Water Solubility

Hydroxypropyl-β-cyclodextrin (HPβCD) has been used to form an inclusion complex with Fluroxypyr-butometyl to enhance its water solubility and thermal stability .

Residue Dynamics

Methods have been established to determine Fluroxypyr-butometyl residues in agricultural products like rice hulls and husked rice, as well as in water and soil, to study its dissipation dynamics under good agricultural practices (GAP) .

Wirkmechanismus

Target of Action

Fluroxypyr-butometyl, also known as Fluroxypyr-meptyl (FLUME), is a heterocyclic herbicide . It is primarily targeted at broad-leaved weeds in wheat, corn, and rice fields . The compound acts on these targets by inhibiting their growth, especially the growth of root systems .

Mode of Action

Fluroxypyr-butometyl is an auxin-mimicking herbicide . It interacts with its targets by mimicking the action of auxin, a plant hormone that regulates growth. This interaction results in the inhibition of the target plant’s growth .

Biochemical Pathways

The biochemical pathways affected by Fluroxypyr-butometyl involve the uptake, translocation, accumulation, and metabolism of the compound in the target organisms . The compound is absorbed via the roots of the target plants and is then translocated upward . Only a small proportion of the compound is translocated and accumulated in the shoots . The compound undergoes multiple metabolic reactions in the target organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

The pharmacokinetics of Fluroxypyr-butometyl involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed via the roots of the target plants and is then distributed throughout the plant, with a greater accumulation in the roots than in the shoots . The compound is metabolized through multiple reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation

Result of Action

The action of Fluroxypyr-butometyl results in the inhibition of the growth of the target plants . Specifically, the accumulation of the compound in the target plants inhibits their growth and activates their defense system against oxidative stress . This leads to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The action, efficacy, and stability of Fluroxypyr-butometyl are influenced by various environmental factors . Factors such as temperature, moisture, soil type, and soil microbes can affect the rate of the compound’s dissipation . Moreover, the presence of dissolved organic matter derived from sludge and straw can increase the degradation of the compound .

Safety and Hazards

Fluroxypyr-butometyl is extremely irritating to the eye based on persistent irritation to the eyes of rabbits . It is also found irritating to the rabbit skin . A faceshield and gloves are necessary personal protective equipment (PPE) to be worn during mixing and loading operations, due to the risk of serious damage to the eyes and skin irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFARSBUEBZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870025 | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluroxypyr-butometyl | |

CAS RN |

154486-27-8 | |

| Record name | Fluroxypyr-butometyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-butometyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-BUTOMETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)